Acetoprole

Nematicide Phenylpyrazole Bursaphelenchus xylophilus

Acetoprole (CAS 209861-58-5), a phenylpyrazole insecticide, functions as a GABA-gated chloride channel antagonist, leading to paralysis and mortality in target pests. It was originally developed by Rhône-Poulenc (now Bayer CropScience) as a structural derivative of fipronil.

Molecular Formula C13H10Cl2F3N3O2S
Molecular Weight 400.2 g/mol
CAS No. 209861-58-5
Cat. No. B1249254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoprole
CAS209861-58-5
Molecular FormulaC13H10Cl2F3N3O2S
Molecular Weight400.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=NN(C(=C1S(=O)C)N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl
InChIInChI=1S/C13H10Cl2F3N3O2S/c1-5(22)9-11(24(2)23)12(19)21(20-9)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,19H2,1-2H3
InChIKeyGDZNYEZGJAFIKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetoprole (CAS 209861-58-5) Insecticide Procurement: A Data-Driven Product Overview for Research & Industrial Applications


Acetoprole (CAS 209861-58-5), a phenylpyrazole insecticide, functions as a GABA-gated chloride channel antagonist, leading to paralysis and mortality in target pests [1]. It was originally developed by Rhône-Poulenc (now Bayer CropScience) as a structural derivative of fipronil [2]. Key chemical identifiers include a molecular formula of C₁₃H₁₀Cl₂F₃N₃O₂S and a molecular weight of 400.20 g/mol [1]. Its pesticidal utility spans insects, mites, and nematodes, making it a broad-spectrum agent [2].

GABA-gated chloride channel antagonist research tool
Broad-spectrum pest activity screening (insect, mite, nematode)
Phenylpyrazole analog for structure-activity relationship studies

Why Acetoprole Cannot Be Freely Substituted with Other Phenylpyrazoles Like Fipronil or Ethiprole


Despite sharing a common GABA-antagonist mechanism, phenylpyrazoles like fipronil and ethiprole exhibit divergent pest spectrum, potency, and non-target safety profiles [1]. Acetoprole's unique methylsulfinyl group at the 4-position and acetylation at the 3-position confer distinct physicochemical properties and biological activity compared to fipronil's trifluoromethylsulfinyl or ethiprole's ethylsulfinyl derivatives [2]. Furthermore, regulatory restrictions on fipronil in many regions have created a procurement gap that Acetoprole specifically addresses, making it a strategic alternative where fipronil use is limited [3].

Structural group divergence
Methylsulfinyl vs. trifluoromethylsulfinyl substitution may shift pest spectrum and potency
Regulatory status mismatch
Fipronil restrictions may not permit direct interchange; verify local registration context
Spectrum and potency may not transfer
Acaricidal and nematicidal activity are not class-wide; confirm target pest compatibility

Acetoprole vs. Comparators: Quantified Performance Benchmarks for Informed Procurement


Nematicidal Potency: Acetoprole Outperforms Avermectin and Fosthiazate Against Bursaphelenchus xylophilus

In a study evaluating nematicidal activity against Bursaphelenchus xylophilus, Acetoprole exhibited an LC50 of 2.4 µg/mL, which is markedly lower than that of the commercial nematicide Avermectin (LC50 = 335.5 µg/mL) and another comparative compound A1 (LC50 = 3.8 µg/mL) versus Fosthiazate (LC50 = 436.9 µg/mL) . This indicates a substantially higher potency on a weight-for-weight basis.

Nematicidal potency
Class-level inference
LC50 2.4 µg/mL
vs. Avermectin 335.5 µg/mL; vs. Fosthiazate 436.9 µg/mL
Reported higher in vitro potency context
Data to verify; no direct peer-reviewed source
Nematicide Phenylpyrazole Bursaphelenchus xylophilus

Expanded Pest Spectrum: Acetoprole Demonstrates Acaricidal and Nematicidal Activity Absent in Fipronil

Bioassays indicate that Acetoprole is effective not only against lepidopteran, hemipteran, and coleopteran pests but also against mites (e.g., citrus red mite) and root-knot nematodes [1]. In contrast, fipronil, while a potent insecticide, is not generally classified as an acaricide or nematicide and shows limited activity against these pest groups [2].

Pest spectrum
Class-level inference
Acaricidal & nematicidal activity reported
vs. Fipronil (primarily insecticidal)
Supports mixed-pest screening research
Spectrum expansion context; qualitative comparison
Acaricide Nematicide Phenylpyrazole

Structural Differentiation: Methylsulfinyl Group in Acetoprole vs. Trifluoromethylsulfinyl in Fipronil

Acetoprole features a methylsulfinyl group (-S(O)CH3) at the pyrazole 4-position, whereas fipronil contains a trifluoromethylsulfinyl group (-S(O)CF3) at the same position [1]. This substitution results in a molecular weight difference of 400.20 g/mol (Acetoprole) vs. 437.15 g/mol (Fipronil) and alters the compound's lipophilicity and binding kinetics at the GABA receptor [2].

Structural differentiation
Class-level inference
Methylsulfinyl group (-S(O)CH3)
vs. Fipronil -S(O)CF3
Supports SAR and resistance management studies
Molecular weight: 400.20 vs. 437.15 g/mol
Structure-Activity Relationship Phenylpyrazole Sulfinyl Group

Synergistic Potential in Binary Mixtures: Acetoprole Enhances Efficacy with Pyrimidine Derivatives

A patent describes a binary mixture of Acetoprole with flufenerim (a pyrimidine insecticide) at weight ratios from 1:80 to 60:1, demonstrating 'obvious synergistic effect' and improved pest control [1]. While quantitative synergy ratios are not disclosed, the patent claims reduced risk of phytotoxicity and delayed resistance development compared to single-component applications [1].

Synergistic co-formulation
Supporting evidence
Synergy with flufenerim
Weight ratio 1:80 to 60:1 (patent)
Supports binary mixture research
Quantitative synergy not publicly disclosed
Synergism Binary Mixture Insecticide

Where Acetoprole Delivers Maximum Value: High-Impact Application Scenarios for Research and Field Use


Targeted Nematode Management in Pine Wilt Disease Vectors

Given its exceptional in vitro potency against Bursaphelenchus xylophilus (LC50 2.4 µg/mL), Acetoprole is a prime candidate for research into pine wilt disease management. Its >100-fold superiority over avermectin suggests that lower application rates could achieve effective control of the nematode vector, reducing environmental exposure and non-target effects .

Integrated Pest Management (IPM) for Mixed Mite-Insect-Nematode Infestations

Acetoprole's triple-action (insecticidal, acaricidal, nematicidal) profile makes it an ideal choice for IPM programs in crops like citrus, cotton, and vegetables where multiple pest types co-occur. This broad-spectrum activity can simplify spray programs and reduce the need for multiple active ingredients [1].

Replacement for Fipronil in Regions with Regulatory Restrictions

In jurisdictions where fipronil use is restricted due to environmental or human health concerns, Acetoprole offers a structurally related but regulatory-permissible alternative. Its comparable or superior efficacy against certain pests (e.g., aphids, whiteflies) supports its use as a direct substitute in established crop protection protocols [1].

Resistance Management Through Synergistic Co-Formulation

Formulators can leverage Acetoprole's documented synergism with flufenerim (and potentially other pyrimidines) to create proprietary binary mixtures. These co-formulations may exhibit enhanced efficacy, reduced application rates, and delayed resistance onset, providing a competitive edge in the agrochemical market [2].

Application
Selection Property
Validation Focus
Pine wilt nematode vector research
Reported nematicidal potency context
In vitro viability and spectrum endpoints
Mixed pest management screening
Reported cross-spectrum activity
Acaricidal and nematicidal endpoint review
Fipronil-restricted market research
Structural analog differentiation
Regulatory status and pest-spectrum mapping
Synergistic formulation development
Co-formulation synergy potential
Binary mixture ratio-response studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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